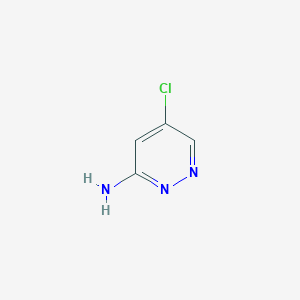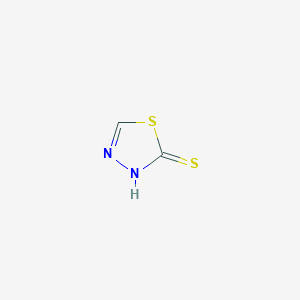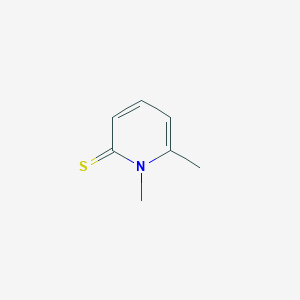
1,6-Dimethylpyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylpyridine-2-thione is an organic compound with the molecular formula C7H9NS. It is also known as dimethyl-2-thiopyridine and is a derivative of pyridine. This compound has gained attention in scientific research due to its various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 1,6-Dimethylpyridine-2-thione is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in its structure. It can form coordination complexes with metal ions by donating its lone pair of electrons to the metal ion. This property makes it useful in coordination chemistry. In addition, it has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting its potential as an antioxidant and anti-inflammatory agent.
Effets Biochimiques Et Physiologiques
1,6-Dimethylpyridine-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in some studies. However, further studies are needed to fully understand its effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,6-Dimethylpyridine-2-thione in lab experiments is its ability to form stable coordination complexes with metal ions. This property makes it useful in the synthesis of metal complexes for various applications. However, one limitation is its potential toxicity, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1,6-Dimethylpyridine-2-thione. One area of interest is its potential as an antioxidant and anti-inflammatory agent in the field of pharmacology. Further studies are needed to fully understand its effects on human health and its potential as a therapeutic agent. Another area of interest is its use in the synthesis of metal complexes for various applications, such as catalysis and sensing. Further research is needed to optimize the synthesis methods and explore the properties of these complexes. Additionally, the potential toxicity of this compound should be further evaluated to ensure its safe use in lab experiments.
Conclusion
In conclusion, 1,6-Dimethylpyridine-2-thione is an organic compound with various applications in scientific research. Its ability to form stable coordination complexes with metal ions makes it useful in coordination chemistry, while its potential as an antioxidant and anti-inflammatory agent makes it of interest in the field of pharmacology. Further studies are needed to fully understand its effects on human health and its potential as a therapeutic agent.
Méthodes De Synthèse
1,6-Dimethylpyridine-2-thione is synthesized by the reaction between 2-chloro-1,6-dimethylpyridine and sodium sulfide. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1,6-Dimethylpyridine-2-thione has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry for the synthesis of metal complexes. It is also used as a nucleophile in organic synthesis reactions such as the Michael addition and the Mannich reaction. In addition, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent in the field of pharmacology.
Propriétés
Numéro CAS |
19006-69-0 |
|---|---|
Nom du produit |
1,6-Dimethylpyridine-2-thione |
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
1,6-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |
Clé InChI |
KAQWGCRZRBUYFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=S)N1C |
SMILES canonique |
CC1=CC=CC(=S)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



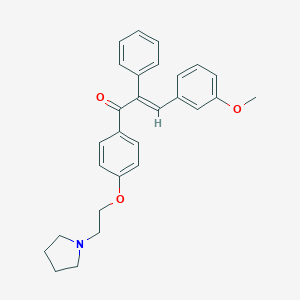

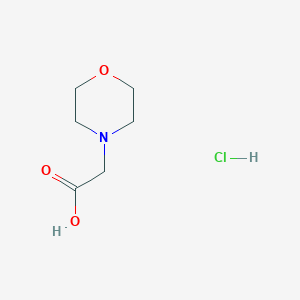
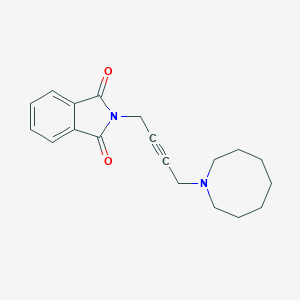
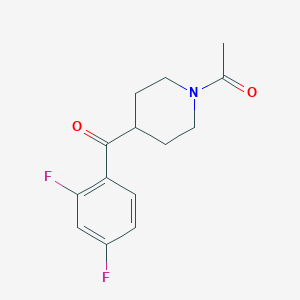
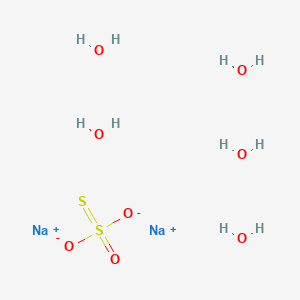
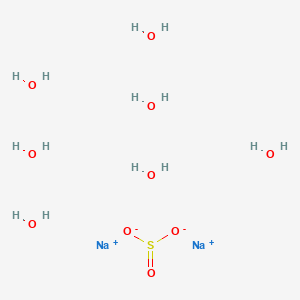
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
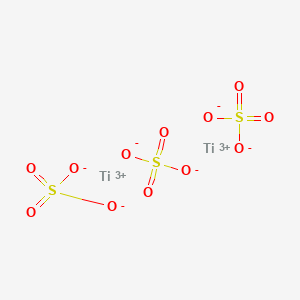
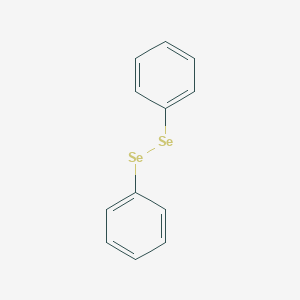
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
